molecular formula C12H9Cl2N B8607881 1-(3,4-Dichlorophenyl)cyclopent-3-enecarbonitrile

1-(3,4-Dichlorophenyl)cyclopent-3-enecarbonitrile

Cat. No.: B8607881
M. Wt: 238.11 g/mol
InChI Key: ZSSZFXFNUZMONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)cyclopent-3-enecarbonitrile is a useful research compound. Its molecular formula is C12H9Cl2N and its molecular weight is 238.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)cyclopent-3-ene-1-carbonitrile

InChI

InChI=1S/C12H9Cl2N/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h1-4,7H,5-6H2

InChI Key

ZSSZFXFNUZMONZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1(C#N)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ice-cold DMSO (100 mL) was added 60% NaH (1.0 g, 2.3 eq) in portions. The cooling bath was removed and the solution was stirred at ambient temperature for ten minutes. A solution of 2-(3,4-dichlorophenyl)acetonitrile (2.0 g, 10.75 mmol) in DMSO (50 mL) was added. The brown solution was stirred for 15 minutes before cis-1,4-dichlorobutene (1.0 mL, 0.9 eq) was added. The reaction mixture was stirred overnight and was then poured into water. The product was extracted with DCM. The organic layer was washed with brine, evaporated, diluted with 50% ethyl acetate in hexanes, washed with water, and evaporated. The residual oil was separated on silica to give the nitrile (966 mg, 43%) as a pale-brown oil. GCMS Rt=10.8 min m/z=237 (M+). 1H NMR (CDCl3, δ): 7.51 (d, J=2.3 Hz, 1H), 7.39 (d, J=8.5 Hz, 1H), 7.28 (dd, J=2.3, 8.5 Hz, 1H), 5.79 (s, 2H), 3.27 (d, J=14.7 Hz, 2H), 2.87 (d, J=14.7 Hz, 2H). 13C NMR (CDCl3, δ): 141.9, 133.2, 132.1, 131.0, 128.5, 127.6, 125.0, 124.0, 48.4.
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
43%

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